N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide
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Overview
Description
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include an alkaline alcoholic solution or the use of aromatic or aliphatic aldehydes . The final step usually involves the ring closure of the compound to form the benzimidazole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds .
Scientific Research Applications
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex benzimidazole derivatives.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide involves its interaction with various molecular targets and pathways. Benzimidazoles are known to inhibit microtubule formation, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, benzimidazoles can interfere with the synthesis of nucleic acids in microorganisms, contributing to their antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]propanamide
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide
Uniqueness
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is unique due to the presence of the ethyl group at the 1-position of the benzimidazole ring. This structural modification can influence its pharmacological properties, making it distinct from other benzimidazole derivatives .
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C14H19N3O/c1-3-14(18)15-10-9-13-16-11-7-5-6-8-12(11)17(13)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,18) |
InChI Key |
ABCHZURGHHRXLB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC |
Origin of Product |
United States |
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